2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine
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Overview
Description
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine is an organic compound that belongs to the class of phenoxyphenylamines. This compound is characterized by the presence of a chloro and a methyl group on the phenoxy ring, and a methyl group on the phenylamine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts or organoboron reagents in similar chemical reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in carbon-carbon bond-forming reactions. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been synthesized and evaluated for their antimicrobial and anthelmintic properties , suggesting that this compound might also interact with biological systems and affect certain biochemical pathways.
Result of Action
Compounds with similar structures have shown promising antibacterial activity , suggesting that this compound might also have potential antimicrobial effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Similar compounds have been used in Suzuki–Miyaura cross-coupling reactions . This suggests that 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine typically involves the following steps:
Preparation of 4-Chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.
Formation of 2-(4-Chloro-3-methylphenoxy)acetate: The 4-chloro-3-methylphenol is reacted with ethylchloroacetate in anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy)acetate.
Conversion to 2-(4-Chloro-3-methylphenoxy)acetohydrazide: The acetate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide.
Formation of this compound: The acetohydrazide is further reacted with different aromatic aldehydes to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyphenylamines depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anthelmintic properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial activity.
Industry: Utilized in the production of various chemical products and as a precursor in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylphenoxy)acetohydrazide: A precursor in the synthesis of 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine.
4-Chloro-3-methylphenol: A starting material in the synthesis process.
2-(4-Chloro-3-methylphenoxy)propanoate: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methyl groups on the phenoxy ring, along with a methyl group on the phenylamine ring, makes it particularly effective in certain chemical reactions and biological applications.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-5-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-6-14(13(16)7-9)17-11-4-5-12(15)10(2)8-11/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFCXAJRVFZEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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